![molecular formula C19H32BNO4 B13890124 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate
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Overview
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[35]non-6-ene-2-carboxylate is a complex organic compound with a unique structure that includes a boronate ester and a spirocyclic framework
Preparation Methods
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and bis(pinacolato)diborane.
Reaction Conditions: The reaction is catalyzed by palladium(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene (dppf) under an inert atmosphere.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development : The compound's boron-containing structure allows it to participate in various chemical reactions that are pivotal in drug synthesis. Boron compounds are known for their role in enhancing the efficacy of pharmaceutical agents by improving their pharmacokinetic properties.
- Case Study : Research has indicated that boron-containing compounds can act as inhibitors for certain enzymes involved in disease pathways, making them suitable candidates for developing therapeutic agents against cancer and neurodegenerative diseases.
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Targeted Delivery Systems : The unique spiro structure may facilitate the design of targeted drug delivery systems. By modifying the compound with specific ligands, it can be engineered to deliver drugs directly to diseased tissues.
- Example : A study demonstrated that spirocyclic compounds can be conjugated with anticancer drugs to enhance their specificity and reduce side effects.
Material Science Applications
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Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
- Research Insight : Investigations have shown that polymers containing boron exhibit enhanced flame retardancy and resistance to thermal degradation.
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Nanotechnology : Due to its unique electronic properties, this compound could be explored in the development of nanomaterials for electronic applications.
- Case Study : Boron-doped carbon nanostructures have been studied for their potential use in sensors and energy storage devices due to their improved conductivity and electrochemical performance.
Environmental Science Applications
-
Sustainable Chemistry : The use of boron compounds in green chemistry processes is gaining traction. This compound could potentially serve as a catalyst or reagent in environmentally friendly reactions.
- Example : Research indicates that boron-based catalysts can facilitate reactions under milder conditions, reducing energy consumption and waste generation.
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Pollutant Remediation : The compound may also find applications in environmental remediation efforts by acting as an adsorbent for heavy metals or organic pollutants due to its ability to form stable complexes.
- Research Findings : Studies have shown that boron-containing materials can effectively remove contaminants from water through adsorption mechanisms.
Mechanism of Action
The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new bonds .
Comparison with Similar Compounds
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate can be compared with other boronate esters and spirocyclic compounds:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but with a different spirocyclic framework.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of the spirocyclic structure.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Biological Activity
The compound tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C16H28BNO4 with a molecular weight of 309.209 g/mol . Key physical properties include:
- Density: 1.1 ± 0.1 g/cm³
- Melting Point: 105 °C
- Boiling Point: 348.0 ± 52.0 °C at 760 mmHg
- LogP: 3.12290
Research indicates that this compound acts as a modulator of chemokine receptors CCR3 and CCR5, which are critical in immune response and inflammation pathways. The regulation of these receptors suggests potential applications in treating diseases such as HIV/AIDS and various inflammatory conditions .
Therapeutic Applications
The compound has shown promise in the following areas:
- Antiviral Activity:
- Anti-inflammatory Effects:
- Cancer Research:
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of related compounds, it was found that modifications to the dioxaborolane moiety significantly enhanced activity against HIV strains resistant to standard treatments. This suggests that structural variations can lead to improved therapeutic profiles .
Case Study 2: Inflammation Modulation
Another research effort demonstrated that compounds similar to this compound could reduce inflammatory cytokine production in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H32BNO4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-9-14(11-19)20-24-17(4,5)18(6,7)25-20/h9H,8,10-13H2,1-7H3 |
InChI Key |
IRTNNKTVTXBGBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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